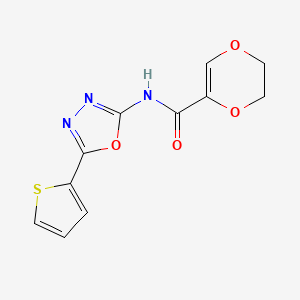![molecular formula C19H18N6O B2833903 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine CAS No. 1435615-18-1](/img/structure/B2833903.png)
4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine” is a chemical compound with the CAS Number: 1435615-18-1 . It has a molecular weight of 346.39 . The compound is a solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H18N6O/c1-3-17 (24-5-7-26-8-6-24)4-2-14 (1)16-9-20-19-18 (12-23-25 (19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2, (H,21,22) . This indicates that the compound has a complex structure with multiple rings, including a pyrazole ring and a pyrimidine ring.Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine” are not available in the search results, pyrazole derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
As mentioned earlier, “4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine” is a solid at room temperature . It has a molecular weight of 346.39 .科学的研究の応用
Antibacterial Activity : A study explored the in vivo and in vitro phase I metabolism of FYL-67, a novel oxazolidinone antibacterial drug featuring a morpholine ring. This drug demonstrated excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Sang et al., 2016).
Antibacterial Spectrum Expansion : Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with alterations including replacing the morpholine ring, aimed to broaden the spectrum of these antibiotics to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
Antioxidant Properties : Novel 1H-3-Indolyl Derivatives were designed for high-efficiency antioxidants, particularly against ROS. These derivatives involved pairing heterocycles like pyrazole with indole and thiophene (Aziz et al., 2021).
Kinase Inhibition : A study on 4-(Pyrimidin-4-yl)morpholines revealed their utility as inhibitors of PI3K and PIKKs, with selective morpholine replacements enhancing their effectiveness (Hobbs et al., 2019).
A2A Adenosine Receptor Antagonists : Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives were synthesized to obtain potent and selective antagonists for the A(2A) adenosine receptor subtype, which are useful for neurodegenerative disorder treatment like Parkinson's disease (Baraldi et al., 1996).
Nonsteroidal Antiinflammatory Drugs : Pyrazolo[1,5-a]pyrimidin-7-ones, a new class of nonsteroidal antiinflammatory drugs, were synthesized and found to be devoid of ulcerogenic activity (Auzzi et al., 1983).
mTOR Inhibitors : The discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of the mammalian target of rapamycin (mTOR) was reported, indicating their potential in cancer therapy (Verheijen et al., 2009).
Synthesis of Antimicrobials : Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues were synthesized and evaluated for their antimicrobial activity (Desai et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds with pyrazole and pyrimidine structures have been reported to exhibit various biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including oxidative stress and acetylcholinesterase activity .
Result of Action
Similar compounds have been reported to have various biological activities, including antioxidant and antitumor activities .
特性
IUPAC Name |
4-[4-[3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLCPLAAKUJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CNN=C5)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)
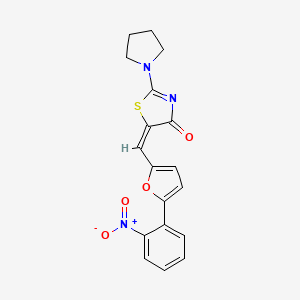
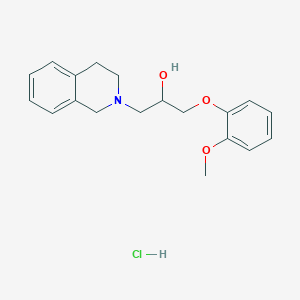
![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)
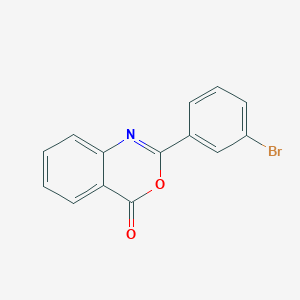

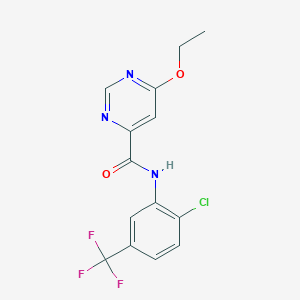
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)
